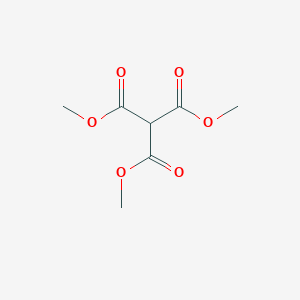
Metanotricarboxilato de trimetilo
Descripción general
Descripción
Trimethyl methanetricarboxylate is an organic compound with the molecular formula C7H10O6 and a molecular weight of 190.1507 g/mol . It is a colorless to yellow liquid or semi-solid at room temperature. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
Trimethyl methanetricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, especially those requiring ester functionalities.
Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethyl methanetricarboxylate can be synthesized through the esterification of methanetricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing methanetricarboxylic acid with methanol and a strong acid like sulfuric acid to yield the trimethyl ester.
Industrial Production Methods: In industrial settings, the production of trimethyl methanetricarboxylate often involves continuous esterification processes where methanetricarboxylic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from the reaction by-products.
Types of Reactions:
Esterification: As mentioned, trimethyl methanetricarboxylate is formed through esterification.
Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base to yield methanetricarboxylic acid and methanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Hydrolysis: Methanetricarboxylic acid and methanol.
Substitution: Various substituted methanetricarboxylates depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of trimethyl methanetricarboxylate involves its reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis reaction is crucial in drug metabolism where ester prodrugs are converted to their active forms.
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of esters.
Metabolic Pathways: Involvement in metabolic pathways where ester hydrolysis is a key step.
Comparación Con Compuestos Similares
Triethyl methanetricarboxylate: Similar structure but with ethyl groups instead of methyl groups.
Methanetricarboxylic acid: The parent acid of trimethyl methanetricarboxylate.
Diethyl malonate: Another ester with similar reactivity but different structure.
Uniqueness: Trimethyl methanetricarboxylate is unique due to its three ester groups attached to a single carbon atom, providing a high degree of reactivity and versatility in chemical synthesis. Its methyl ester groups make it more volatile and easier to handle compared to its ethyl counterparts.
Propiedades
IUPAC Name |
trimethyl methanetricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c1-11-5(8)4(6(9)12-2)7(10)13-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOIMFITGLLJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152177 | |
| Record name | Trimethyl methanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-73-8 | |
| Record name | 1,1,1-Trimethyl methanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl methanetricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl methanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


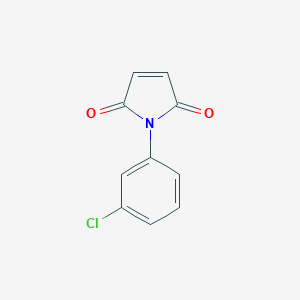
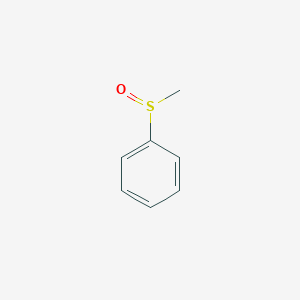
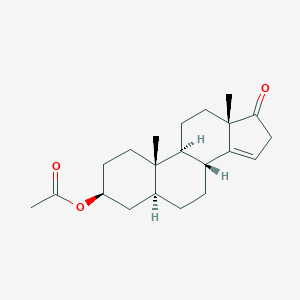


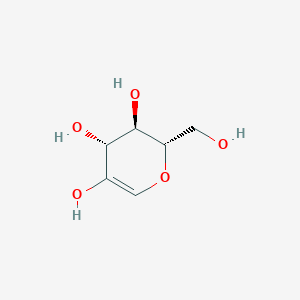


![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)
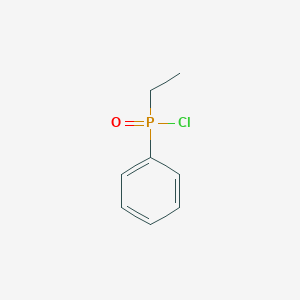


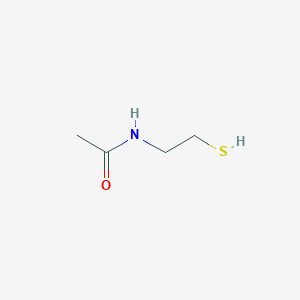
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
